molecular formula C7H12O3 B1660442 Tert-butyl 2-oxopropanoate CAS No. 76849-54-2

Tert-butyl 2-oxopropanoate

Cat. No. B1660442
CAS RN: 76849-54-2
M. Wt: 144.17 g/mol
InChI Key: YVZKICWRYOHMRD-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxopropanoate is an organic compound . It is used in various chemical reactions and has several applications in the field of organic chemistry .

Scientific Research Applications

Catalytic Asymmetric Synthesis Tert-butyl 2-oxopropanoate is used in catalytic asymmetric synthesis. For instance, enantioenriched tert-butyl 3,3-diarylpropanoates, valuable building blocks in organic synthesis, are prepared through asymmetric rhodium-catalyzed conjugate addition. This method involves arylboronic acids and unsaturated tert-butyl esters, achieving high enantioselectivity and yields (Paquin et al., 2005).

Influence in Medicinal Chemistry The tert-butyl group, a common motif in medicinal chemistry, often modulates properties like lipophilicity and metabolic stability when incorporated into bioactive compounds. Alternative substituents, including this compound, are evaluated for their impact on physicochemical and pharmacokinetic properties in drug discovery (Westphal et al., 2015).

Analytical Methodology In the analysis of alpha-oxocarboxylates and alpha-oxoacids (disinfection byproducts in ozonated water), tert-butyl methyl ether, a derivative of this compound, is used in derivatization and extraction processes. This study highlights the impact of metal cations in water on the quantitative determination of these analytes, emphasizing the importance of matrix characterization in analytical methods (Urbansky, 2000).

Multicomponent Chemical Reactions this compound is involved in multicomponent chemical reactions. An example includes the iron-catalyzed ring-opening of cyclopropanols with alkenes and tert-butyl hydroperoxide. This process enables the incorporation of a β-carbonyl fragment and a peroxy unit, facilitating efficient access to 5-oxo peroxides (Lou et al., 2021).

Structural Elucidation in Organic Chemistry Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids, related to this compound, are used in stereoselective synthesis, isolation, and structural elucidation. This research provides insights into the influence of substituents on spectroscopic characteristics and conformations, contributing to the understanding of organic compounds' electronic structure and optical properties (Tasheva & Zareva, 2011).

Mechanism of Action

Target of Action

Tert-butyl 2-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds with a tert-butyl group have been found to exhibit unique reactivity patterns, with implications in biosynthetic and biodegradation pathways .

properties

IUPAC Name

tert-butyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZKICWRYOHMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461850
Record name t-butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76849-54-2
Record name t-butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxopropanoate
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Synthesis routes and methods I

Procedure details

tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate (2 g, 8.547 mmol) was dissolved in acetone (85.5 mL), and water (0.5 mL) was added. The flask was then cooled in a cold bath at −20° C. Small aliquots of N-bromosuceinimide (15.4 g, 85.47 mmol) were added over 20 minutes. The reaction mixture was stirred at the same temperature for further 30 minutes, and then quenched by adding an aqueous solution of sodium bicarbonate (7.18 g, 85.47 mmol in 90 mL of water). Insoluble material was removed by filtration. The filtrate was diluted in water (200 mL) and extracted with tert-butyl methyl ether (150 mL). The separated organic layer was washed with water and a saturated brine in order, then dried over anhydrous sodium sulfate, and then filtered. The filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to obtain the target compound as pale yellow oil at a yield of 40%.
Name
tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
85.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

tert-Butyl pyruvate was prepared as follows: tert-butyl alcohol (444 mg, 6 mmol) and pyruvic acid (528 mg, 6 mmol) were dissolved in methylene chloride (30 mL) and cooled on an ice bath. Pyridine (948 mg. 0.97 mL, 12 mmol) was added, followed by addition of 1,1-dichloromethyl methyl ether (690 mg, 0.53 mL, 6 mmol). The reaction mixture was stirred for 1 h on an ice bath, warmed to room temperature and washed with 30 mL of 5% aqueous HCl, 30 mL of saturated aqueous NaHCO3, and 30 mL of saturated aqueous NaCl. The organic layer was dried over anhydrous MgSO4, filtered and solvent removed on a rotary evaporator to give tert-butyl pyruvate in quantitative yield, slightly contaminated with methylene chloride (as 1H NMR). Aliquots used for biological analyses were cleared of methylene chloride by short path vacuum distillation.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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